N,N-Dimethyl-3-azepanamine
Overview
Description
N,N-Dimethyl-3-azepanamine: is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol. This compound is characterized by its solid state at room temperature and is often used in scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of 3-azepanone with methylamine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process involving the cyclization of linear precursors followed by N-methylation using methylating agents like methyl iodide (CH3I).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: N-methylation and N-alkylation reactions are common, where methyl or alkyl groups replace hydrogen atoms on the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Methyl iodide (CH3I) and other alkyl halides are used as methylating agents.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Corresponding amine derivatives.
Substitution Products: N-methylated or N-alkylated derivatives.
Scientific Research Applications
Chemistry: N,N-Dimethyl-3-azepanamine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as its role in modulating biological pathways. Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N,N-Dimethyl-3-azepanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes such as enzyme activity, signal transduction, and cellular responses.
Comparison with Similar Compounds
N,N-Dimethyl-4-azepanamine: A structural isomer with a different position of the nitrogen atom in the ring.
N-Methyl-3-azepanamine: A related compound with a single methyl group on the nitrogen atom.
Uniqueness: N,N-Dimethyl-3-azepanamine is unique due to its specific structural features and the presence of two methyl groups on the nitrogen atom, which can influence its reactivity and biological activity compared to its isomers and related compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-dimethylazepan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKCNYMLYVVFAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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